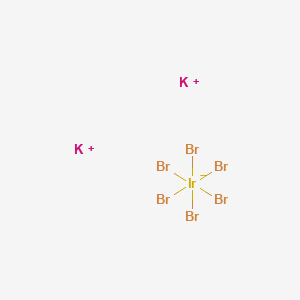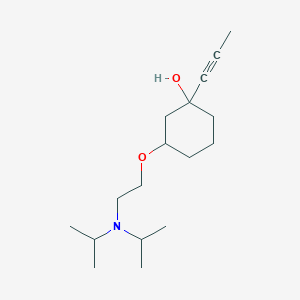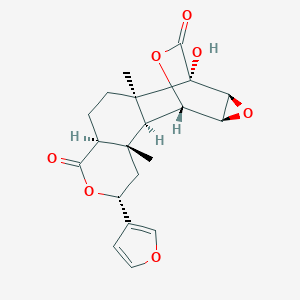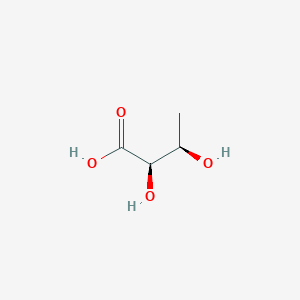
(2R,3R)-2,3-dihydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihydroxybutanoic acid, commonly known as erythrose, is a four-carbon sugar that is synthesized by the body through the pentose phosphate pathway. This sugar is a key intermediate in several metabolic pathways, including the biosynthesis of amino acids and nucleotides. In recent years, (2R,3R)-2,3-dihydroxybutanoic acid has gained attention for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Enzymatic Studies and Biosynthesis Pathways
- (2R,3R)-2,3-dihydroxybutanoic acid has been synthesized and tested as a substrate for the αβ-dihydroxyacid dehydratase in the isoleucine-valine biosynthetic pathway of Salmonella typhimurium, illustrating the enzyme's alkyl group requirements and substrate specificity (Armstrong et al., 1985). The enzyme's stereospecificity was further demonstrated, showing that only certain isomers supported the growth of specific strains of Salmonella typhimurium (Armstrong et al., 1977).
Renin Inhibition and Peptide Synthesis
- Angiotensinogen analogues containing (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, a derivative of (2R,3R)-2,3-dihydroxybutanoic acid, have shown potent inhibitory effects on human plasma renin. The glycol moiety in this acid is suggested to mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, acting as a transition-state analogue (Thaisrivongs et al., 1987).
Asymmetric Organic Synthesis
- Derivatives of (2R,3R)-2,3-dihydroxybutanoic acid, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been extensively used as a protecting group for boronic acids in asymmetric organic synthesis. This application allows the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates (Berg et al., 2012).
Metabolic Engineering and Bioconversion
- Metabolic engineering of Escherichia coli for the production of butane-2,3-diol stereoisomers has been reported, utilizing recombinant strains coexpressing certain enzymes. The engineered strains can convert glucose to (2S,3S)-2,3-BD, demonstrating the potential of (2R,3R)-2,3-dihydroxybutanoic acid and its isomers in bioconversion processes (Chu et al., 2015).
Propiedades
Número CAS |
15851-57-7 |
|---|---|
Nombre del producto |
(2R,3R)-2,3-dihydroxybutanoic acid |
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.1 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1 |
Clave InChI |
LOUGYXZSURQALL-PWNYCUMCSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)O)O |
SMILES |
CC(C(C(=O)O)O)O |
SMILES canónico |
CC(C(C(=O)O)O)O |
Descripción física |
Solid |
Sinónimos |
[2R,3R,(-)]-2,3-Dihydroxybutyric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




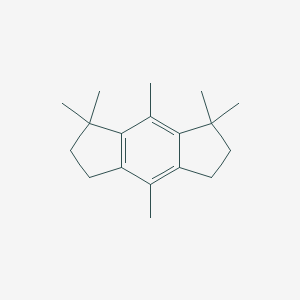
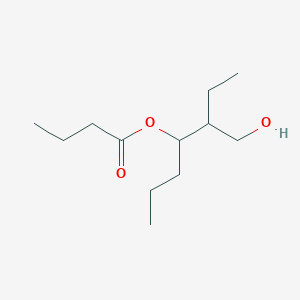
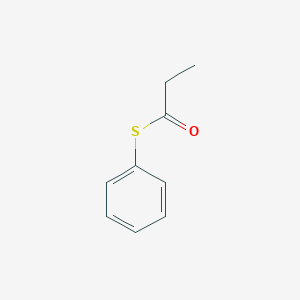
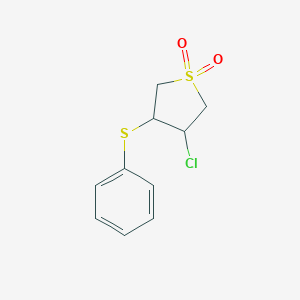
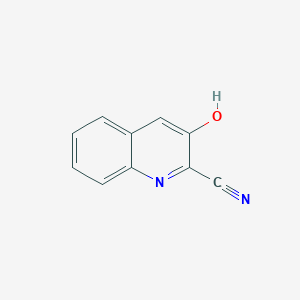
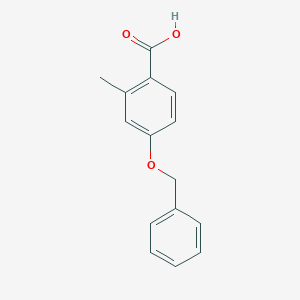
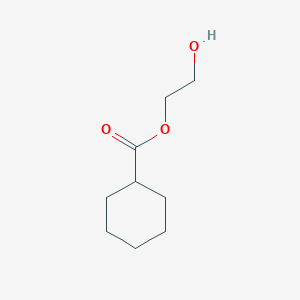
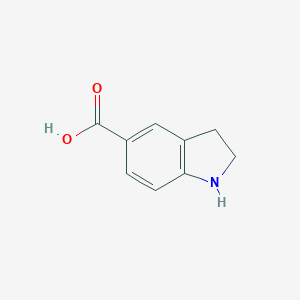
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
